An In-depth Technical Guide to the Chemical Properties of 1-(3,5-dinitrophenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(3,5-dinitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,5-dinitrophenyl)ethanone, also known as 3',5'-dinitroacetophenone. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data, experimental protocols, and visual representations of key processes and pathways.
Core Chemical Properties and Data
1-(3,5-dinitrophenyl)ethanone is a nitroaromatic compound with the molecular formula C₈H₆N₂O₅. The presence of two electron-withdrawing nitro groups on the phenyl ring significantly influences its chemical reactivity and physical properties.
Physicochemical Properties
The key physicochemical properties of 1-(3,5-dinitrophenyl)ethanone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₅ | [1][2] |
| Molecular Weight | 210.14 g/mol | [1][2] |
| Melting Point | 81-85 °C | [1][3] |
| Boiling Point | 267.3 °C at 760 mmHg | [3] |
| Density | 1.452 g/cm³ | [3] |
| Flash Point | 114.5 °C | [3] |
| Refractive Index | 1.598 | [3] |
| Vapor Pressure | 0.00821 mmHg at 25°C | [3] |
| InChI Key | WGJQPJOLPLYFJH-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)c1cc(cc(c1)--INVALID-LINK--=O)--INVALID-LINK--=O | [1] |
Spectroscopic Data
¹H NMR Spectroscopic Data (CDCl₃) [4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.78 | s | - | H-2 |
| ~8.45 | d | ~8.0 | H-4 |
| ~8.25 | d | ~7.8 | H-6 |
| ~7.70 | t | ~8.0 | H-5 |
| ~2.65 | s | - | -CH₃ |
¹³C NMR Spectroscopic Data (CDCl₃) [4]
| Chemical Shift (δ) ppm | Assignment |
| ~196.5 | C=O |
| ~148.5 | C-3 |
| ~138.9 | C-1 |
| ~134.9 | C-6 |
| ~129.9 | C-5 |
| ~127.5 | C-4 |
| ~122.9 | C-2 |
| ~26.8 | -CH₃ |
Infrared (IR) Spectroscopic Data [4]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1700 | C=O stretch (ketone) |
| ~1530 | N-O stretch (asymmetric, nitro) |
| ~1350 | N-O stretch (symmetric, nitro) |
| ~810 | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS) Data [4]
| m/z | Relative Intensity (%) | Assignment |
| 165 | ~40 | [M]⁺ (Molecular Ion) |
| 150 | ~100 | [M-CH₃]⁺ |
| 120 | ~20 | [M-NO₂]⁺ |
| 104 | ~35 | [M-CH₃-NO₂]⁺ |
| 76 | ~25 | [C₆H₄]⁺ |
Safety Information
1-(3,5-dinitrophenyl)ethanone is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.
| Hazard Class | Hazard Statements | Precautionary Statements |
| Eye Damage/Irritation | H318: Causes serious eye damage.[3] | P280: Wear protective gloves/ eye protection/ face protection.[3] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P302 + P352: IF ON SKIN: Wash with plenty of water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |
Experimental Protocols
Synthesis of 1-(3,5-dinitrophenyl)ethanone via Nitration of 1,3-diacetylbenzene
The most plausible synthetic route to 1-(3,5-dinitrophenyl)ethanone is the nitration of 1,3-diacetylbenzene.[5][6] The two acetyl groups are meta-directing, thus directing the incoming nitro group to the C-5 position.[5]
Materials:
-
1,3-diacetylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice bath. While stirring, slowly add an equimolar amount of concentrated nitric acid.[5]
-
Addition of Substrate: To the cooled nitrating mixture, slowly add 1,3-diacetylbenzene in portions, ensuring the reaction temperature does not exceed 10-15 °C.[5]
-
Reaction: After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the crude product.[5]
-
Isolation and Neutralization: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with deionized water.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 1-(3,5-dinitrophenyl)ethanone.[6]
Spectroscopic Analysis Protocols
The following are general protocols for acquiring spectroscopic data for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[4][7]
-
Data Acquisition: Record the spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, use a standard pulse sequence over a spectral width of 0-12 ppm.[4]
-
Data Processing: Process the acquired data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.[7]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a solution in a suitable solvent (e.g., CCl₄).[4]
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ion source.[4]
-
Ionization: Bombard the vaporized sample with electrons (typically at 70 eV) to cause ionization and fragmentation.[4]
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect their abundance.[4]
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of 1-(3,5-dinitrophenyl)ethanone.
Spectroscopic Analysis Workflow
Caption: A workflow illustrating the key steps in the spectroscopic analysis of an organic compound.
Plausible Signaling Pathway: Induction of Oxidative Stress by Nitroaromatic Compounds
Nitroaromatic compounds are known to undergo metabolic reduction to form nitroso and hydroxylamine intermediates, which can then be further oxidized, leading to a futile redox cycle that generates reactive oxygen species (ROS).[8][9] This increase in ROS can lead to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins.
Caption: A plausible signaling pathway showing how nitroaromatic compounds can lead to oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
